N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound is a derivative of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been reported to show superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the synthesis of benzo[d][1,3]dioxol-5-ylmethyl derivatives has been achieved through Pd-catalyzed arylation . Another method involves the use of salicylic acid and acetylenic esters .Molecular Structure Analysis
The molecular structure of related compounds has been reported. For instance, the compound BENZO(1,3)DIOXOL-5-YL-(4-METHYL-BENZO(1,3)DIOXOL-5-YL)-METHANONE has a linear formula of C16H12O5 .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. The Pd-catalyzed arylation is a well-known reaction used to set the aporphine framework . Another reaction involves the use of CuI and NaHCO3 in acetonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the compound Benzo[d][1,3]dioxol-5-ylmethanol has a melting point of 50-54 °C .Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways, it may inhibit tumor growth and metastasis .
- ATP-binding cassette (ABC) transporters play a crucial role in drug efflux and cellular detoxification. Some derivatives of this compound have been studied as modulators of ABC transporters, especially for the treatment of cystic fibrosis. Their ability to enhance drug delivery to affected tissues holds promise for therapeutic applications .
- The benzodioxole scaffold has attracted attention due to its potential neuroprotective properties. Researchers have explored its impact on neuronal survival, synaptic plasticity, and neuroinflammation. Understanding its mechanism of action could lead to novel treatments for neurodegenerative diseases .
- In vitro and in vivo studies have indicated that this compound possesses anti-inflammatory properties. It may modulate pro-inflammatory cytokines and signaling pathways, making it relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
- The benzodioxole moiety contributes to the compound’s antioxidant activity. Investigations have focused on its ability to scavenge free radicals and protect cells from oxidative stress. Such properties could be harnessed for preventing age-related diseases and promoting overall health .
- Given the compound’s structural resemblance to certain nucleosides, researchers have explored its effects on glucose metabolism, insulin sensitivity, and lipid homeostasis. It may hold promise as an adjunct therapy for managing metabolic syndrome and type 2 diabetes .
- Scientists have used this compound as a chemical probe to study cellular processes. Its interactions with specific proteins and enzymes provide insights into biological pathways. Additionally, medicinal chemists have modified its structure to design analogs with improved pharmacological properties .
- The compound’s complex structure has inspired synthetic chemists. Total syntheses of related alkaloids (e.g., aporphines, coptisines, dibenzopyrrocolines) have been achieved using similar strategies. These efforts contribute to the field of natural product synthesis and expand our understanding of complex molecules .
Anticancer Properties
Modulation of ATP-Binding Cassette Transporters
Neuroprotective Effects
Anti-Inflammatory Activity
Antioxidant Potential
Metabolic Syndrome and Diabetes Research
Chemical Biology and Medicinal Chemistry
Natural Product Synthesis and Total Syntheses
Future Directions
The future directions of research on this compound could involve further exploration of its hypoglycemic and hypolipidemic actions, as well as its potential use in the treatment of metabolic syndrome disorders and certain types of cancer . Additionally, the synthesis methods could be optimized for better yield and efficiency .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-8-2-7-23-15-4-1-3-14(15)19(22-20(23)26)29-11-18(25)21-10-13-5-6-16-17(9-13)28-12-27-16/h5-6,9,24H,1-4,7-8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAUYJABKLWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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